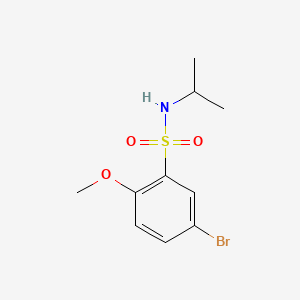

5-bromo-N-isopropyl-2-methoxybenzenesulfonamide

描述

Contextualizing Sulfonamide Scaffolds in Modern Medicinal Chemistry Research

The sulfonamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide drug, this class of compounds has been extensively explored, leading to a wide array of therapeutic agents. nih.govnih.gov The versatility of the sulfonamide group allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

Overview of 5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide within Sulfonamide Research

This compound is a specific derivative of benzenesulfonamide (B165840). Its structure features a bromine atom at the 5-position, a methoxy (B1213986) group at the 2-position of the benzene (B151609) ring, and an isopropyl group attached to the nitrogen of the sulfonamide moiety. While extensive research on this exact molecule is not widely published, its structural components suggest its potential role as an intermediate in the synthesis of more complex molecules or as a subject of investigation for novel biological activities. The presence of the bromo, methoxy, and isopropyl groups can significantly influence its physicochemical properties and biological interactions.

Historical and Contemporary Significance of Substituted Benzenesulfonamides in Scholarly Inquiry

Historically, the development of sulfonamide antibiotics in the 1930s revolutionized medicine and marked a significant milestone in the fight against bacterial infections. This initial success spurred decades of research into substituted benzenesulfonamides, leading to the discovery of diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors. cerradopub.com.br In contemporary research, substituted benzenesulfonamides continue to be a focal point for the design of new therapeutic agents. cato-chem.com Scientists are exploring their potential in treating a range of diseases, from glaucoma to cancer, by modifying the substituents on the benzene ring and the sulfonamide nitrogen to fine-tune their biological targets and efficacy. nih.govvsnchem.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-7(2)12-16(13,14)10-6-8(11)4-5-9(10)15-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXMKPJGYOXMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Isopropyl 2 Methoxybenzenesulfonamide and Analogues

Established Synthetic Pathways for the 5-Bromo-2-methoxybenzenesulfonamide (B1277058) Core

The foundational 5-bromo-2-methoxybenzenesulfonamide core is a key intermediate in the synthesis of the target molecule. Its preparation can be approached through two main strategies: electrophilic aromatic bromination and a sequence of sulfonylation followed by amine coupling.

One common and effective method for introducing a bromine atom onto the 2-methoxybenzenesulfonamide (B1586911) ring is through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild nature and selectivity. nih.gov The reaction typically proceeds by treating 2-methoxybenzenesulfonamide with NBS in a suitable solvent. The methoxy (B1213986) group at the 2-position is an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator. This directing effect guides the bromine atom to the 5-position, which is para to the activating methoxy group and meta to the deactivating sulfonamide group.

A general procedure for the bromination of a similar methoxy-substituted benzenesulfonamide (B165840) involves dissolving the substrate in a solvent and adding N-bromosuccinimide. nih.gov The reaction mixture is then stirred at a controlled temperature to achieve the desired bromination.

| Reagent | Role |

| 2-methoxybenzenesulfonamide | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Solvent (e.g., Acetonitrile) | Reaction medium |

An alternative and often more direct route to the 5-bromo-2-methoxybenzenesulfonamide core involves the initial preparation of 5-bromo-2-methoxybenzenesulfonyl chloride. This key intermediate can be synthesized from 4-bromoanisole (B123540) by reaction with chlorosulfonic acid. chemicalbook.com The reaction is typically carried out at a controlled temperature, for instance between 0 and 25°C, for a short duration. chemicalbook.com

Once the 5-bromo-2-methoxybenzenesulfonyl chloride is obtained, it can be readily converted to the corresponding sulfonamide. This is achieved through a nucleophilic substitution reaction with an amine, in this case, ammonia (B1221849) or a protected form of ammonia. This sulfonylation reaction is a fundamental and widely applied method in the synthesis of sulfonamides.

Targeted Synthesis of N-Isopropylbenzenesulfonamide Derivatives

With the core structure established, the focus shifts to the introduction of the N-isopropyl group to yield the final product, 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide.

This is a direct and efficient method for the synthesis of the target compound. The pre-formed 5-bromo-2-methoxybenzenesulfonyl chloride is reacted with isopropylamine (B41738). The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. A general procedure for this type of sulfonamide formation involves dissolving the sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758), and adding the amine in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov

| Reactant | Role |

| 5-bromo-2-methoxybenzenesulfonyl chloride | Electrophile |

| Isopropylamine | Nucleophile |

| Pyridine | Base |

| Dichloromethane | Solvent |

This method is often preferred due to its high efficiency and the ready availability of the starting materials.

An alternative strategy involves the initial synthesis of N-isopropyl-2-methoxybenzenesulfonamide, followed by the bromination of this intermediate. The N-isopropyl-2-methoxybenzenesulfonamide can be prepared by reacting 2-methoxybenzenesulfonyl chloride with isopropylamine.

Subsequently, the N-isopropyl-2-methoxybenzenesulfonamide is subjected to electrophilic aromatic bromination. As in the synthesis of the core, N-bromosuccinimide is a suitable reagent for this transformation. The directing effects of the methoxy and N-isopropylsulfonamide groups will again favor the introduction of the bromine atom at the 5-position. A study on a similar N-substituted methoxybenzenesulfonamide demonstrated successful bromination using NBS. nih.gov

| Starting Material | Reagent | Product |

| N-isopropyl-2-methoxybenzenesulfonamide | N-Bromosuccinimide (NBS) | This compound |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters can be optimized. For the nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and isopropylamine, key parameters include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Key Optimization Parameters:

| Parameter | Considerations |

| Solvent | Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are often used to avoid side reactions with the sulfonyl chloride. |

| Base | A non-nucleophilic base such as pyridine or triethylamine (B128534) is crucial to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. |

| Temperature | The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to increase the reaction rate. |

| Stoichiometry | Using a slight excess of the amine can ensure the complete consumption of the more valuable sulfonyl chloride. |

For the bromination step, whether on the 2-methoxybenzenesulfonamide core or on the N-isopropyl derivative, the choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. While NBS is a common choice, other brominating agents could be explored. The reaction temperature and time should be carefully monitored to prevent over-bromination or side reactions.

Chemoenzymatic and Stereoselective Synthesis Approaches for Related Benzenesulfonamide Derivatives

The synthesis of chiral benzenesulfonamide derivatives is of significant interest due to their prevalence in pharmacologically active molecules. Chemoenzymatic and stereoselective strategies offer powerful tools for accessing these complex structures with high enantiopurity, moving beyond traditional synthetic methods. mdpi.com These approaches leverage the inherent selectivity of biological catalysts or the precision of chiral chemical catalysts to control stereochemical outcomes.

A primary strategy in chemoenzymatic synthesis is the kinetic resolution of a racemic mixture. nih.govnih.gov In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Hydrolases, particularly lipases, are widely employed for this purpose due to their broad substrate specificity, operational simplicity, and lack of need for expensive cofactors. nih.govalmacgroup.com For instance, the kinetic resolution of racemic alcohols or esters that are precursors to chiral sulfonamides can be achieved through enzyme-catalyzed hydrolysis or acylation. mdpi.commdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species (e.g., Pseudomonas fluorescens, Pseudomonas cepacia) have proven effective in these resolutions, yielding products with high enantiomeric excess (ee). almacgroup.commdpi.commdpi.com Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. mdpi.com

Beyond resolution, enzymes can be used for the asymmetric synthesis of chiral sulfonamide precursors from prochiral substrates. This involves the stereoselective creation of a new chiral center. For example, oxidoreductases can catalyze the asymmetric reduction of ketones to chiral alcohols, which can then be incorporated into the final sulfonamide structure. nih.gov

In addition to natural enzymes, novel chemo-catalytic systems that mimic enzymatic function have been developed. One innovative approach involves the use of synthetic chiral polymers as "artificial enzymes." Research has demonstrated the synthesis of chiral polymers containing repeating units of cinchona sulfonamide. These polymers exhibit high catalytic activity in asymmetric reactions, effectively acting as heterogeneous catalysts. A key advantage is their insolubility in common organic solvents, which facilitates easy recovery and reuse, making them suitable for continuous flow systems—a critical technology for automating fine chemical synthesis.

The table below summarizes various chemoenzymatic strategies applicable to the synthesis of chiral benzenesulfonamide derivatives and related compounds.

| Strategy | Catalyst Type | Example Catalyst/Enzyme | Reaction Type | Key Outcome |

|---|---|---|---|---|

| Kinetic Resolution | Hydrolase (Lipase/Esterase) | Candida antarctica lipase B (CALB), Pseudomonas cepacia Lipase (PSL) | Enantioselective hydrolysis or acylation of a racemic precursor (alcohol/ester) | Separation of enantiomers, yielding one enantiopure substrate and one enantiopure product (max 50% yield each). almacgroup.commdpi.com |

| Dynamic Kinetic Resolution (DKR) | Hydrolase + Racemization Catalyst | Lipase combined with a metal catalyst (e.g., Ruthenium-based) | Enantioselective transformation coupled with in-situ racemization of the substrate | Conversion of a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. mdpi.com |

| Asymmetric Synthesis | Oxidoreductase | Imine Reductases (IREDs), Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of a prochiral ketone or imine precursor | Creation of a chiral alcohol or amine from a non-chiral starting material with high enantioselectivity. nih.gov |

| Artificial Enzyme Catalysis | Chiral Polymer | Polymer with cinchona alkaloid sulfonamide repeating units | Asymmetric catalysis (e.g., addition reactions) | High catalytic activity for asymmetric synthesis with the advantage of being a reusable, heterogeneous catalyst. |

Structure Activity Relationship Sar Investigations of 5 Bromo N Isopropyl 2 Methoxybenzenesulfonamide and Analogues

Impact of Substituents on Biological Potency and Selectivity

The introduction of a halogen atom, such as bromine, onto the phenyl ring is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. In the context of benzenesulfonamide (B165840) derivatives, placing a bromine atom at the 5-position can significantly influence potency.

Research on various substituted benzenesulfonamides has shown that halogenation can enhance activity. For instance, studies involving "bromo scans" on related sulfonamide series have revealed that brominated compounds can be particularly potent. nih.gov The bromine atom is an electron-withdrawing group, which can alter the electronic distribution of the aromatic ring and the pKa of the sulfonamide group, potentially improving interaction with target enzymes. Furthermore, its lipophilic nature can enhance membrane permeability. The size and polarizability of the bromine atom allow it to form halogen bonds, a type of non-covalent interaction with protein residues that can contribute to binding affinity. In some analogue series, 5-bromo-substituted compounds were found to be active, suggesting this position is favorable for modification to enhance biological effects. nih.gov

| Analogue (R at 5-Position) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|

| -H (Unsubstituted) | 15.2 | Baseline activity. |

| -F | 10.5 | Increased activity due to high electronegativity. |

| -Cl | 8.1 | Good balance of lipophilicity and electronic effects. |

| -Br | 5.5 | Enhanced activity, potentially via optimal lipophilicity, electronic effects, and halogen bonding capability. |

| -I | 7.9 | Increased lipophilicity but larger size may cause steric hindrance. |

A methoxy (B1213986) group at the 2-position (ortho to the sulfonamide) plays a crucial role in orienting the molecule for optimal interaction with its biological target. This group can influence the conformation of the sulfonamide moiety through steric effects and can also participate directly in binding.

| Analogue (R at 2-Position) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|

| -H | 25.0 | Loss of key hydrogen bond accepting feature and conformational control. |

| -OCH₃ | 5.5 | Optimal activity; acts as a hydrogen bond acceptor and provides conformational rigidity. |

| -OH | 8.9 | Can act as both H-bond donor and acceptor, but may alter electronic properties differently. |

| -CH₃ | 18.4 | Provides steric influence but lacks the hydrogen bonding capability of the methoxy group. |

| -OCH₂CH₃ (Ethoxy) | 12.6 | Increased steric bulk may lead to a suboptimal fit in the binding pocket. |

The substituent on the sulfonamide nitrogen atom is critical for modulating lipophilicity and steric interactions within the target's binding site. The N-isopropyl group provides a balance of size and hydrophobicity that is often favorable for potency.

Varying the size and nature of the N-alkyl group can have a profound impact on biological activity. Small alkyl groups like methyl or ethyl may not be large enough to form sufficient hydrophobic interactions, while very large or bulky groups might cause steric clashes, preventing proper binding. Studies on different series of sulfonamides have shown that N-isopropyl or N-tert-butyl groups can confer attractive activity profiles. rsc.org The branched nature of the isopropyl group provides a specific steric footprint that can fit snugly into a hydrophobic pocket of a target protein, thereby enhancing binding affinity compared to linear alkyl chains.

| Analogue (N-Alkyl Group) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|

| -H (Unsubstituted) | 30.1 | Lacks hydrophobic interactions in the N-substituent pocket. |

| -Methyl | 14.8 | Suboptimal hydrophobic interaction due to small size. |

| -Ethyl | 11.2 | Moderate hydrophobic interaction. |

| -Isopropyl | 5.5 | Optimal balance of size and hydrophobicity for the binding pocket. |

| -tert-Butyl | 9.7 | Increased bulk may introduce some steric hindrance. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For substituted benzenesulfonamide derivatives, QSAR studies are invaluable for predicting the potency of novel analogues and for gaining insight into the molecular properties that drive activity. nih.govnih.gov

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices (e.g., Verloop parameters), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build an equation that links a combination of these descriptors to the observed biological activity (e.g., log(1/IC₅₀)). nih.gov A statistically significant QSAR model can highlight which properties are most important for activity. For benzenesulfonamides, QSAR models often reveal that a combination of high lipophilicity and specific electronic features on the aromatic ring are favorable for high potency. nih.gov These models serve as powerful predictive tools, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.

Pharmacophore Elucidation for Target-Specific Activities of Sulfonamide Scaffolds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr Elucidating the pharmacophore for a class of compounds like sulfonamides is crucial for designing new molecules with high affinity and selectivity. Pharmacophore models can be developed based on a set of known active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). nih.govmdpi.com

For the sulfonamide scaffold, a typical pharmacophore model includes several key features derived from its characteristic structure:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The amine (-NH-) proton of the sulfonamide group acts as a hydrogen bond donor.

Aromatic Ring Feature: The benzene (B151609) ring provides a feature for aromatic or pi-pi stacking interactions.

Hydrophobic Feature: The N-alkyl group (e.g., isopropyl) and other substituents like the 5-bromo group create hydrophobic regions that can interact with nonpolar pockets in the target protein.

The specific 3D arrangement of these features defines the pharmacophore. For example, a model might specify the precise distances and angles between the hydrogen bond donor, an acceptor, and the center of the aromatic ring. Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. youtube.com This approach helps in identifying diverse new scaffolds that could possess the desired biological activity. dergipark.org.tr

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict how a ligand, such as 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide, might bind to a biological target, typically a protein. These methods are instrumental in understanding the compound's mechanism of action and in predicting its binding affinity.

Benzenesulfonamides are a well-established class of inhibitors for various enzymes, and computational studies have been crucial in exploring these interactions.

Carbonic Anhydrase IX (CA IX): As a tumor-associated enzyme, CA IX is a significant target in cancer therapy. Molecular docking studies have been performed on various benzenesulfonamide derivatives to elucidate their binding modes within the CA IX active site. These studies often reveal key interactions, such as the coordination of the sulfonamide group with the zinc ion in the enzyme's active site and hydrogen bonding with specific amino acid residues.

Glyoxalase I (Glo I): This enzyme is another important target in cancer research due to its role in cellular detoxification. Research has demonstrated the potential of benzenesulfonamide derivatives as Glo I inhibitors. Molecular docking simulations have been employed to understand the binding patterns of these compounds within the Glo I active site, highlighting crucial ligand-receptor interactions. nih.gov

Ribonucleotide Reductase (RNR): RNR is essential for DNA synthesis and repair, making it a target for anticancer agents. While computational studies have been conducted on various RNR inhibitors, specific molecular docking and dynamics simulation data for this compound with Ribonucleotide Reductase are not extensively available in the reviewed literature. However, studies on structurally related sulfamoylbenzoate derivatives have shown that the sulfamoyl moiety can form strong hydrogen bonds with key residues in the catalytic site of the RNR M1 subunit. researchgate.net

The primary outputs of molecular docking and MD simulations are the predicted binding poses and the estimated binding affinities. For benzenesulfonamide derivatives, these analyses have revealed common binding motifs. The sulfonamide group is a key pharmacophore that often anchors the molecule within the active site of target enzymes. The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the ligand-target interaction. This information is critical for prioritizing compounds for further experimental testing.

| Enzyme Target | Predicted Interacting Residues | Key Interactions |

| Carbonic Anhydrase IX | Thr199, Gln92, His94 | Zinc coordination, Hydrogen bonding |

| Glyoxalase I | Gln33, Glu99, His126 | Zinc coordination, Hydrogen bonding |

| Ribonucleotide Reductase (M1 subunit) | Ser202, Thr607 | Hydrogen bonding |

In Silico Screening and Virtual Library Design for Novel Benzenesulfonamide Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach allows for the rapid identification of potential hit compounds without the need for extensive and costly laboratory synthesis and testing. For benzenesulfonamide derivatives, virtual screening can be used to explore a vast chemical space and identify novel structures with improved potency and selectivity. nih.gov

The design of virtual libraries of novel benzenesulfonamide derivatives is a key aspect of this process. This involves the systematic modification of the core benzenesulfonamide scaffold with different functional groups and substituents. These modifications can be guided by structure-activity relationship (SAR) data from previous studies, as well as by insights gained from molecular docking simulations. The goal is to create a diverse library of compounds with a high probability of interacting favorably with the target enzyme.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. These calculations can be used to determine a variety of molecular properties, including:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms in the molecule.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.

Role of Substituents in the Chemical Profile of the Compound

The Influence of the Bromo Group

The bromine atom at the 5-position is an electron-withdrawing group and can influence the acidity of the sulfonamide N-H proton. Its presence also provides a site for further chemical modification through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of more complex functionalities. nih.gov

The Contribution of the N-isopropyl Group

The N-isopropyl group is a small, branched alkyl group. Its presence on the sulfonamide nitrogen increases the lipophilicity of the molecule compared to the unsubstituted sulfonamide. The steric bulk of the isopropyl group can also influence the conformation of the molecule and its binding to biological targets. In some cases, steric hindrance from such groups can affect reaction rates. cerradopub.com.br

The Impact of the 2-methoxy Group

The methoxy (B1213986) group at the 2-position is an electron-donating group. It can influence the electron density of the aromatic ring and potentially participate in hydrogen bonding interactions with biological macromolecules. The position of the methoxy group can also affect the orientation of the molecule within a binding site.

Research Applications and Findings

Overview of Research on Related Benzenesulfonamide (B165840) Derivatives

Research on benzenesulfonamide derivatives has led to the development of a wide range of therapeutic agents. For example, celecoxib, a selective COX-2 inhibitor, and acetazolamide, a carbonic anhydrase inhibitor, are both based on the benzenesulfonamide scaffold. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring and the sulfonamide nitrogen.

Potential Areas of Scholarly Investigation

Given its structure, this compound could be a subject of investigation in several areas:

Medicinal Chemistry: It could be used as a building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo group, in particular, is a versatile handle for synthetic transformations.

Materials Science: The structural features of this compound could be of interest in the development of new organic materials.

Chemical Biology: It could be used as a chemical probe to study the function of specific enzymes or receptors, particularly those that are known to interact with sulfonamides.

Conclusion

5-bromo-N-isopropyl-2-methoxybenzenesulfonamide is a compound that sits (B43327) at the intersection of several important areas of chemical research. While it may not be a widely studied molecule in its own right, its structural components and the broader importance of the benzenesulfonamide (B165840) scaffold suggest that it holds potential for future investigations. As a synthetic intermediate or a lead compound for further optimization, it represents the ongoing exploration of the vast chemical space occupied by substituted benzenesulfonamides.

Derivatization and Chemical Transformations of 5 Bromo N Isopropyl 2 Methoxybenzenesulfonamide for Research Purposes

Synthetic Modifications for Lead Optimization and Probe Development

The process of lead optimization in drug discovery involves the iterative modification of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide, its structure is amenable to various synthetic alterations to develop optimized leads and chemical probes for biological research.

Introduction of Chemically Reactive Handles

A key strategy in modern chemical biology and drug development is the incorporation of chemically reactive "handles" into a molecule of interest. These handles are functional groups that can undergo specific and efficient bioorthogonal reactions, allowing for the attachment of reporter molecules, affinity tags, or other functionalities. For the this compound scaffold, the aromatic bromine atom serves as a prime site for introducing such handles through palladium-catalyzed cross-coupling reactions.

For instance, an alkyne or azide (B81097) group can be installed via Sonogashira or Suzuki coupling, respectively. These groups can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the molecule to a wide range of probes. Furthermore, the development of photoaffinity probes, which incorporate photoreactive groups like benzophenones or diazirines, can be envisioned to covalently label target proteins upon UV irradiation, aiding in target identification and validation. nih.gov

| Reactive Handle | Potential Introduction Method | Subsequent Bioorthogonal Reaction | Purpose |

| Terminal Alkyne | Sonogashira coupling | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Attachment of fluorescent dyes, biotin (B1667282) tags, etc. |

| Azide | Suzuki or Stille coupling | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Cellular imaging and proteomics |

| Benzophenone | Acylation or etherification | Photo-crosslinking | Target identification and validation |

| Diazirine | Multi-step synthesis | Photo-crosslinking | Covalent modification of binding partners |

Formation of Hybrid Chemical Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and a modified side-effect profile. The this compound scaffold can be readily utilized in the synthesis of such hybrid molecules. mdpi.com

The bromine atom on the benzene (B151609) ring is a versatile anchor point for coupling with other heterocyclic or aromatic systems. For example, palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig amination can be employed to link this benzenesulfonamide (B165840) moiety to other pharmacologically relevant scaffolds, such as quinolines, indoles, or pyrazoles. This strategy has been successfully used to create novel compounds with dual-inhibitory activities or improved pharmacokinetic properties. nih.gov The goal is to create a synergistic effect where the hybrid molecule exhibits enhanced biological activity compared to its individual components.

Chemical Reactivity Profiles: Substitution, Oxidation, Reduction, and Hydrolysis

The chemical reactivity of this compound is dictated by its constituent functional groups: the bromo-substituted aromatic ring, the methoxy (B1213986) group, and the N-isopropylsulfonamide moiety.

Substitution Reactions: The bromine atom is the most reactive site for substitution reactions. It readily participates in various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Reaction: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

These reactions provide a powerful toolkit for diversifying the structure of the parent compound. myskinrecipes.com

Oxidation and Reduction: The sulfonamide group is generally stable to a wide range of oxidizing and reducing conditions. However, under forcing conditions, the sulfur atom can be oxidized. The aromatic ring is also relatively stable to oxidation due to the presence of the deactivating sulfonamide group. Reduction of the sulfonamide group is challenging but can be achieved under specific and harsh conditions.

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under physiological conditions. However, it can be cleaved under strong acidic or basic conditions, which is a consideration in the design of prodrugs or in understanding the metabolic fate of such compounds.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

A primary goal in medicinal chemistry is to enhance the selectivity and potency of a lead compound to maximize its therapeutic effect while minimizing off-target effects. For derivatives of this compound, several strategies can be employed.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is crucial. This involves synthesizing a library of analogs with modifications at different positions and evaluating their biological activity. For the this compound core, key modifications could include:

Varying the N-alkyl group: Replacing the isopropyl group with other alkyl, cycloalkyl, or aryl substituents to probe the steric and electronic requirements of the binding pocket.

Modifying the aromatic ring: Replacing the bromine atom with a variety of substituents using the cross-coupling reactions mentioned earlier to explore interactions with different regions of the target protein.

Altering the methoxy group: Demethylation to the corresponding phenol (B47542) or replacement with other alkoxy groups can modulate the compound's hydrogen bonding capacity and lipophilicity.

These SAR studies can provide valuable insights into the key interactions between the molecule and its biological target, guiding the design of more potent and selective analogs. researchgate.netnih.govnanobioletters.comresearchgate.net

"Tail" Approach: This strategy involves the addition of a "tail" or an extension to the core scaffold to exploit specific interactions within the target's binding site. For benzenesulfonamide-based inhibitors, this often involves attaching various chemical moieties to the aromatic ring. nih.gov In the case of this compound, the bromine at position 5 provides a convenient attachment point for such tails. By introducing different functional groups at this position, it is possible to achieve additional interactions with amino acid residues outside the primary binding pocket, thereby enhancing both potency and isoform selectivity.

| Modification Strategy | Rationale | Example Modification |

| Varying N-substituent | Probe steric and electronic requirements of binding pocket | Replace isopropyl with cyclopropyl, phenyl, etc. |

| Aromatic ring diversification | Explore interactions with different regions of the target | Replace bromine with various aryl or heteroaryl groups via Suzuki coupling |

| Modifying the 2-position substituent | Alter hydrogen bonding and lipophilicity | Demethylate methoxy to hydroxyl; replace with ethoxy |

| "Tail" Approach at the 5-position | Achieve additional interactions for enhanced potency and selectivity | Introduce flexible or rigid linkers with various terminal functional groups |

By systematically applying these derivatization and modification strategies, the this compound scaffold can be effectively utilized for the development of novel research tools and potential therapeutic agents with improved pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-bromo-N-isopropyl-2-methoxybenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 5-bromo-2-methoxybenzenesulfonyl chloride with isopropylamine under basic conditions (e.g., in the presence of triethylamine). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to remove unreacted intermediates. Monitoring reaction completion using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures optimal yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of -NMR (to confirm methoxy and isopropyl groups) and -NMR (to verify sulfonamide and bromine positions). High-resolution mass spectrometry (HRMS) should match the molecular formula (, exact mass: 322.99). X-ray crystallography may resolve ambiguous stereoelectronic effects, as seen in related sulfonamide structures .

Q. What are the key stability and solubility considerations for this compound in experimental setups?

- Methodological Answer : Stability tests under varying pH (e.g., 4–10) and temperature (4°C to 40°C) using HPLC can identify degradation products. Solubility in DMSO or methanol (common for biological assays) should be quantified via UV-Vis spectroscopy. Note that prolonged exposure to light may degrade the bromine moiety, necessitating dark storage .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this sulfonamide with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against enzymes like carbonic anhydrase or cyclooxygenase-2 can identify binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electrostatic potential maps, revealing nucleophilic/electrophilic regions critical for activity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Meta-analysis of dose-response curves across studies can clarify context-dependent effects. Mechanistic studies (e.g., ROS assays, apoptosis markers) distinguish antimicrobial action from cytotoxicity. Cross-validation using isogenic cell lines (e.g., wild-type vs. p53-null) may isolate pathways .

Q. How does bromine substitution at the 5-position influence reaction kinetics in derivatization reactions?

- Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) under varying nucleophile concentrations (e.g., thiols, amines) quantify substitution rates. Isotopic labeling () tracks regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with non-brominated analogs to isolate electronic effects .

Q. What advanced techniques characterize non-covalent interactions in sulfonamide co-crystals?

- Methodological Answer : Single-crystal XRD with Hirshfeld surface analysis identifies hydrogen bonds (N–H···O) and halogen interactions (Br···π). Thermal gravimetric analysis (TGA) assesses stability, while DSC detects polymorphic transitions. Pair distribution function (PDF) analysis may resolve amorphous phases .

Methodological Tables

| Property | Method | Typical Results |

|---|---|---|

| Purity | HPLC (C18 column, MeOH:H2O 70:30) | ≥98% (retention time: 6.2 min) |

| LogP (Lipophilicity) | Shake-flask (octanol/water) | 2.1 ± 0.3 |

| Antimicrobial Activity | Microdilution (MIC vs. S. aureus) | 12.5 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。